methyl 2-(3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Description

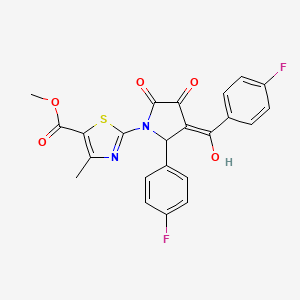

Methyl 2-(3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a heterocyclic compound featuring a pyrrolidone-thiazole core with multiple fluorinated aromatic substituents. Its molecular formula is C24H17F2N2O5S (molecular weight: 503.47 g/mol). The structure comprises:

- A 4-fluorobenzoyl group at position 3 of the pyrrolidone ring.

- A 4-fluorophenyl substituent at position 2 of the same ring.

- A methylthiazole-5-carboxylate moiety linked to the pyrrolidone nitrogen.

Its synthesis likely involves multi-step condensation and cyclization reactions, analogous to methods described for isostructural derivatives .

Properties

IUPAC Name |

methyl 2-[(3E)-2-(4-fluorophenyl)-3-[(4-fluorophenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16F2N2O5S/c1-11-20(22(31)32-2)33-23(26-11)27-17(12-3-7-14(24)8-4-12)16(19(29)21(27)30)18(28)13-5-9-15(25)10-6-13/h3-10,17,28H,1-2H3/b18-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFQLESLFJPRRC-FBMGVBCBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=C(C=C4)F)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)F)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16F2N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features several key functional groups, including a thiazole ring, a pyrrole moiety, and fluorobenzoyl substituents. The presence of these groups is critical for its biological activity.

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities, primarily through its interactions with various molecular targets. Below are the primary areas of interest:

1. Anticancer Activity

Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For example, derivatives of thiazole and pyrrole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

2. Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has indicated that thiazole derivatives possess significant antibacterial and antifungal properties.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory (MIC 8 µg/mL) | |

| Candida albicans | Moderate (MIC 16 µg/mL) |

3. CNS Activity

Preliminary studies suggest that the compound may affect central nervous system (CNS) pathways. Similar compounds have been investigated for their potential as anxiolytics or antidepressants due to their ability to modulate neurotransmitter systems.

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures often act as enzyme inhibitors, which can lead to disrupted metabolic pathways in cancer cells or pathogens.

- Receptor Modulation : The presence of specific substituents may allow the compound to interact with various receptors in the CNS, potentially altering neurotransmitter release.

Case Studies

Several case studies have highlighted the biological relevance of similar compounds:

- Case Study on Anticancer Effects :

- Antimicrobial Efficacy :

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of fluorinated pyrrolidone-thiazole derivatives. Below is a comparative analysis with structurally related analogs from the evidence:

Table 1: Structural and Physicochemical Comparison

Key Findings:

Structural Flexibility :

- The target compound and its analogs exhibit isostructural crystallographic behavior (triclinic, P̄1 symmetry) with two independent molecules per asymmetric unit . Substituents like halogen (Cl/F) or alkoxy groups minimally affect overall conformation but alter crystal packing via van der Waals interactions .

Electronic Effects: Fluorine substituents enhance electronegativity and metabolic stability compared to non-fluorinated analogs. For example, the 4-fluorophenyl group in the target compound may improve binding affinity to hydrophobic enzyme pockets .

Synthetic Yields :

- High yields (>80%) are reported for analogs synthesized via Suzuki-Miyaura coupling and cyclocondensation, suggesting scalable routes for the target compound .

Thermal Stability :

- Methyl/ethyl ester variants (e.g., 618072-65-4 ) show melting points >200°C, indicating robustness under physiological conditions.

Computational Analysis :

- Tools like SHELXL and Multiwfn enable precise refinement of electron density maps and molecular orbital analysis, critical for comparing planarity and substituent effects across analogs.

Research Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.